molecular formula C8H14ClN5 B034962 Atrazine-ring-UL-14C CAS No. 102029-43-6

Atrazine-ring-UL-14C

Cat. No. B034962
M. Wt: 221.66 g/mol
InChI Key: MXWJVTOOROXGIU-NTDPGYSYSA-N
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Description

Atrazine-ring-UL-14C is a radioisotope-labeled form of the herbicide atrazine, where one of the carbon atoms in the atrazine ring structure is replaced with a radioactive isotope of carbon, typically carbon-14 (¹⁴C) .


Synthesis Analysis

Atrazine-ring-UL-14C is a valuable tool in environmental science research for studying the degradation pathways of atrazine in soil, water, and plants. Biomineralization of atrazine was measured in soil samples with a [U-ring-14C]-atrazine biometer technique in soil samples .


Molecular Structure Analysis

The molecular formula of Atrazine-ring-UL-14C is C8H14ClN5 . It is a radioisotope-labeled form of the herbicide atrazine.


Chemical Reactions Analysis

Atrazine modifies the growth, enzymatic processes, and photosynthesis in plants. It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . Biodegradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy .


Physical And Chemical Properties Analysis

Atrazine-ring-UL-14C is a colorless or white, odorless, crystalline powder . Its molecular weight is 215.7 .

Scientific Research Applications

  • Mineralization of Atrazine : Atrazine-ring-UL-14C is utilized to study the mineralization of the s-triazine ring of atrazine by stable bacterial mixed cultures. This helps in understanding how atrazine is broken down in the environment by microbial activity (Mandelbaum, Wackett, & Allan, 1993).

  • Leaching Studies : The compound is used to evaluate the migration of atrazine, its chlorinated derivatives, and hydroxyatrazine into leached water over a year. This research is crucial for assessing the environmental impact of atrazine, especially in terms of water contamination (Schiavon, 1988).

  • Soil Behavior Under Cropping : Research has shown that atrazine application every other year in field conditions accelerates atrazine mineralization and increases bound residue formation, particularly in soils with higher organic matter content (Hang, Barriuso, & Houot, 2003).

  • Biodegradability Enhancement : Studies indicate that preozonation can increase the mineralization of ring-UL-14C atrazine, thereby enhancing the performance of granular activated carbon (GAC) columns in water treatment processes (Huang & Banks, 1996).

  • Degradation by Bacterial Cultures : Atrazine-ring-UL-14C helps in studying how isolated bacterial cultures can cleave the s-triazine ring structure of atrazine, allowing for its mineralization. This research is significant for bioremediation strategies (Radosevich, Traina, Hao, & Tuovinen, 1995).

  • Effect of Cropping History : Repeated atrazine applications in soils with a history of cropping practices accelerate the degradation of the herbicide, whereas soils with no atrazine application exhibit a low degradation potential (Yassir, Lagacherie, Houot, & Soulas, 1999).

  • Fate in Tropical Oxisol : A study using 14C-atrazine in Brazilian oxisol found that about 1% of the applied atrazine was lost by volatilization, with most remaining in the topsoil, demonstrating the persistence of atrazine in certain soil types (Langenbach, Schroll, & Paim, 2000).

  • Dermal Exposure Monitoring : Atrazine metabolites in human urine after dermal exposure can be measured using high-performance liquid chromatography-accelerator mass spectrometry (HPLC-accelerator MS). This is useful for developing assays to monitor exposure in agricultural workers (Buchholz et al., 1999).

  • Bioavailability in Aged Soils : The bioavailability of atrazine residue in aged soils can be estimated using specific solvent extraction methods. This correlates to atrazine mineralization by an atrazine-degrading bacterium, aiding in understanding the persistence and bioavailability of atrazine in soils (Barriuso, Koskinen, & Sadowsky, 2004).

  • Phytoremediation : Research on poplar trees shows their ability to uptake, hydrolyze, and dealkylate atrazine to less toxic metabolites. This finding is particularly relevant for phytoremediation applications (Burken & Schnoor, 1997).

Safety And Hazards

Atrazine exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It has threatened the sustainability of agricultural soils due to detrimental effects on resident soil microbial communities .

Future Directions

The persistence of chemicals such as atrazine has long been underestimated. There is a need to monitor potential contamination of atrazine in surface and ground water . The further use of atrazine should be halted or greatly curtailed .

properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-NTDPGYSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486782
Record name Atrazine-ring-UL-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrazine-ring-UL-14C

CAS RN

102029-43-6
Record name Atrazine-ring-UL-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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